molecular formula C17H25N3O2S B2612675 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide CAS No. 497060-83-0

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide

Cat. No.: B2612675
CAS No.: 497060-83-0
M. Wt: 335.47
InChI Key: KLCRAPNWLPXGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a 1,3-benzodioxole moiety and a tert-butylcarbothioamide substituent. Its molecular formula is C₁₈H₂₅N₃O₂S (molecular weight: 363.48 g/mol).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-17(2,3)18-16(23)20-8-6-19(7-9-20)11-13-4-5-14-15(10-13)22-12-21-14/h4-5,10H,6-9,11-12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCRAPNWLPXGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is to start with the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by relevant case studies and data.

Structure and Properties

The compound features a piperazine ring substituted with a benzodioxole moiety and a carbothioamide functional group. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 296.4 g/mol. The presence of the benzodioxole structure is significant as it is known for its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to This compound . For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structural features exhibited cytotoxic effects on human cancer cells, including colon and breast cancer cells, indicating potential for therapeutic development in oncology .

Antimicrobial Properties

Research has indicated that compounds incorporating the benzodioxole structure possess antimicrobial activity. A comparative study on various derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine core can enhance antimicrobial efficacy . The exploration of such compounds as new antibiotics is critical in the face of rising antibiotic resistance.

Neuropharmacological Effects

The piperazine scaffold is often associated with neuropharmacological activities. Compounds related to This compound have been studied for their potential effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment . The modulation of serotonin receptors by similar compounds suggests a pathway for developing new antidepressants.

TGF-beta Inhibition

The compound has been noted for its role as a TGF-beta receptor antagonist. TGF-beta signaling is implicated in various pathological processes, including fibrosis and cancer progression. Therefore, compounds that can inhibit this pathway are of great interest for therapeutic applications in diseases characterized by excessive TGF-beta activity .

Table: Summary of Research Findings

Study FocusCompound TypeKey FindingsReference
AnticancerBenzodioxole derivativesCytotoxicity against colon and breast cancer cells
AntimicrobialBenzodioxole-based compoundsEffective against E. coli and S. aureus
NeuropharmacologyPiperazine derivativesPotential antidepressant effects
TGF-beta InhibitionTGF-beta receptor antagonistsImplications in cancer therapy

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The following table highlights key structural and functional differences among analogous piperazine-carbothioamide derivatives:

Compound Name Molecular Formula Substituent on Piperazine N-Substituent Molecular Weight (g/mol) Key Properties/Activities
Target: 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide C₁₈H₂₅N₃O₂S Benzodioxol-5-ylmethyl tert-Butyl 363.48 High lipophilicity; potential CNS activity
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(4-chlorophenyl)piperazine-1-carbothioamide C₁₉H₂₀ClN₃O₂S Benzodioxol-5-ylmethyl 4-Chlorophenyl 389.90 Electrophilic Cl enhances binding affinity; antimicrobial potential
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide C₁₇H₁₉N₃O₃S Furylmethyl Benzodioxol-5-yl 345.42 Lower MW; furan may improve solubility
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide C₁₉H₁₉Cl₂N₃O₂S Benzodioxol-5-ylmethyl 2,4-Dichlorophenyl 424.31 Enhanced electronegativity; antifungal activity
4-Benzyl-N-methylpiperazine-1-carbothioamide C₁₃H₁₉N₃S Benzyl Methyl 249.38 Simpler structure; CNS stimulant

Structural and Conformational Insights

  • Crystal Packing and Hydrogen Bonding :
    Benzodioxole-containing analogs exhibit distinct conformational preferences. For example, in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the benzodioxole ring adopts an envelope conformation with dihedral angles of 31.67°–68.22° relative to the pyrazole ring. The tert-butyl group in the target compound likely induces steric hindrance, reducing rotational freedom and stabilizing a specific conformation for receptor binding.

    • Hydrogen-bonding networks (e.g., N—H⋯N and C—H⋯O interactions) in benzodioxole derivatives contribute to supramolecular assemblies, which may influence solubility and crystallization behavior.
  • In contrast, the tert-butyl group is electron-donating, which may alter charge distribution and π-π stacking interactions.

Biological Activity

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O3S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Structural Features

The compound features:

  • A benzodioxole moiety, which is known for its role in various biological activities.
  • A piperazine ring that contributes to its pharmacological properties.
  • A carbothioamide functional group that may enhance its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, imidazole-based compounds have demonstrated a range of biological activities including anticancer effects. The presence of the benzodioxole moiety in this compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies on related benzodioxole derivatives suggest that they can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Neuroprotective properties have been observed in compounds containing the benzodioxole structure. These effects are often attributed to the ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of various benzodioxole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and determined IC50 values for comparison .

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
This compoundA54912

Case Study 2: Antimicrobial Efficacy

Another study examined the antimicrobial effects of several piperazine derivatives. The results indicated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.